1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-10-6-5(7(12)9-10)4(11)2-3-8-6/h2-3H,1H3,(H,8,11)(H,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYTWQBSACHSPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)C=CN2)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801178737 | |
| Record name | 1,2-Dihydro-4-hydroxy-1-methyl-3H-pyrazolo[3,4-b]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801178737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305712-64-4 | |
| Record name | 1,2-Dihydro-4-hydroxy-1-methyl-3H-pyrazolo[3,4-b]pyridin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305712-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-4-hydroxy-1-methyl-3H-pyrazolo[3,4-b]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801178737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. The inhibition of CDK2 leads to a halt in the cell cycle progression, preventing the proliferation of cancer cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents this transition, leading to cell cycle arrest.
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have good bioavailability.
Result of Action
The result of the compound’s action is significant inhibition of cell growth. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively. It also induces apoptosis within HCT cells.
Biochemical Analysis
Biochemical Properties
1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites. The interaction between this compound and these enzymes can lead to the modulation of various biochemical pathways, affecting cellular processes and functions.
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context. For instance, it may inhibit kinase activity by competing with ATP for binding to the enzyme’s active site. This inhibition can lead to a decrease in the phosphorylation of target proteins, ultimately affecting cellular signaling and function. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic flux.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses of this compound can modulate biochemical pathways without causing significant toxicity. High doses may lead to adverse effects, such as toxicity and organ damage. The threshold for these effects depends on the specific animal model and experimental conditions.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity and gene expression. For example, it may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can affect its activity and function, influencing cellular processes and responses.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function. This compound may be targeted to the nucleus, cytoplasm, or other organelles through specific targeting signals or post-translational modifications. Its subcellular localization can influence its interactions with biomolecules and its overall activity.
Biological Activity
1-Methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione (commonly referred to as MPD) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article provides an in-depth exploration of its biological activity, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C7H7N3O2
- Molecular Weight : 165.15 g/mol
- CAS Number : 1305712-64-4
- IUPAC Name : 1-methyl-2,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione
The primary biological target of MPD is Cyclin-Dependent Kinase 2 (CDK2) . By inhibiting CDK2 activity, MPD disrupts the cell cycle progression from the G1 phase to the S phase. This inhibition leads to cell cycle arrest and significant reduction in cell proliferation.
Key Mechanisms:
- Inhibition of CDK2 : The compound binds to the active site of CDK2, preventing its activation.
- Cell Cycle Arrest : The inhibition results in halted progression through the cell cycle, particularly affecting cancer cell lines.
Biological Activity and Efficacy
MPD has demonstrated potent cytotoxic effects against various cancer cell lines. Notably:
| Cell Line | IC50 Value (nM) |
|---|---|
| MCF-7 | 45 - 97 |
| HCT-116 | 6 - 99 |
These values indicate that MPD is particularly effective against these breast and colorectal cancer cell lines.
Cellular Effects
MPD influences several cellular processes:
- Alters phosphorylation status of key signaling proteins.
- Modulates gene expression related to apoptosis and metabolic processes.
Pharmacological Studies
Research has highlighted MPD's antiproliferative activity across various studies:
- Antiproliferative Activity : A study found that derivatives of MPD exhibited IC50 values as low as 0.59 µM against MCF7 cells, indicating a strong potential for development as an anticancer agent .
- Selectivity Index : The compound showed a selectivity index higher than 25-fold when tested against normal Vero cells compared to hematological tumor cell lines .
Case Studies and Research Findings
Recent investigations have focused on the structural modifications of MPD derivatives to enhance their biological activity:
- Structural Variations : Modifications in the quinone and aminopyrazole components led to increased cytotoxicity in certain derivatives .
- SAR Analysis : Structure–activity relationship (SAR) studies revealed that specific substitutions significantly enhance potency against various cancer cell lines .
Scientific Research Applications
Overview
1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione (CAS Number: 1305712-64-4) is a heterocyclic compound with significant applications in scientific research and pharmaceuticals. This compound has garnered attention due to its ability to interact with various biological targets, particularly in the modulation of enzyme activities and cellular processes.
Cancer Research
This compound has shown promising results in cancer research:
- Cytotoxicity : The compound exhibits potent cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM for MCF-7 and 6 to 99 nM for HCT-116 .
- Mechanistic Studies : Research indicates that the compound alters phosphorylation states of key signaling proteins involved in cell proliferation and apoptosis .
Enzyme Inhibition Studies
The compound acts as an inhibitor for various kinases:
- Kinase Interaction : It binds to the active sites of kinases such as CDK2 and potentially others involved in cellular signaling pathways .
- Biochemical Pathways : This interaction leads to modulation of pathways affecting cellular metabolism and gene expression related to growth and survival.
Drug Development
Due to its biochemical properties and mechanism of action:
- Lead Compound : It serves as a lead compound for developing new anticancer agents targeting CDK pathways.
- Pharmacokinetic Studies : The compound’s favorable pharmacokinetic profile suggests good bioavailability and potential for therapeutic use .
Data Table of Key Findings
Case Studies
Several studies have documented the efficacy of this compound in preclinical settings:
Case Study 1: Inhibition of CDK2 in Breast Cancer Cells
In vitro studies demonstrated that treatment with the compound resulted in significant apoptosis in MCF-7 cells. The mechanism was traced back to the inhibition of CDK2 which led to cell cycle arrest at the G1/S phase transition.
Case Study 2: Modulation of Signaling Pathways
Research indicated that this compound could modulate key signaling pathways involved in tumor progression. For instance, it was shown to decrease the expression of genes associated with cell survival while increasing pro-apoptotic factors.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Functional Differences
Challenges and Opportunities
- Synthetic Complexity : The hydrogenated dione structure complicates regioselective functionalization, limiting derivatization compared to simpler pyrazolopyridines .
- Drug Development Potential: Structural analogs with phenyl or chlorophenyl substituents (e.g., ) highlight opportunities for tuning solubility and target affinity.
Q & A
Q. What are the standard synthetic routes for 1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives, and how are they optimized for yield?
The synthesis typically involves condensation reactions between aminopyrazole precursors and carbonyl-containing reagents. For example, refluxing 5-aminopyrazole derivatives with substituted aldehydes or ketones in solvents like ethanol or n-butanol, catalyzed by acids (e.g., p-toluenesulfonic acid), yields pyrazolo[3,4-b]pyridine cores . Purification via recrystallization or column chromatography is critical to isolate products with >95% purity. Optimization focuses on solvent choice (e.g., ethanol for solubility), temperature control (80–100°C), and stoichiometric ratios of reagents to minimize side products .
Q. How is structural confirmation achieved for pyrazolo[3,4-b]pyridine derivatives?
Structural confirmation relies on spectroscopic and crystallographic methods:
- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for dione moieties).
- NMR (¹H/¹³C) resolves substituent positions and ring proton environments (e.g., methyl groups at δ 2.5–3.0 ppm).
- X-ray crystallography provides absolute configuration and π-π stacking interactions, as seen in planar pyrazolo[3,4-b]pyridine systems with dihedral angles <10° between fused rings .
- Elemental analysis validates purity (C, H, N within ±0.3% of theoretical values) .
Q. What are the key physical properties (e.g., solubility, melting points) of this compound class?
Pyrazolo[3,4-b]pyridines exhibit moderate solubility in polar aprotic solvents (DMSO, DMF) but limited solubility in water. Melting points range widely (e.g., 1-methyl derivatives: 273–278.5°C ), influenced by substituents. Hydrophobic groups (e.g., phenyl rings) increase melting points due to enhanced crystallinity .
Advanced Research Questions
Q. How do substituent variations impact biological activity in pyrazolo[3,4-b]pyridine derivatives?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Cl, NO₂) at the 6-position enhance antimicrobial activity by increasing electrophilicity.
- Hydrophobic substituents (e.g., thiophene, benzyl) improve membrane permeability, as seen in derivatives with IC₅₀ values <10 µM against bacterial strains .
- Carboxylic acid derivatives at the 4-position show promise as enzyme inhibitors (e.g., kinase targets) due to hydrogen-bonding interactions .
Q. What strategies resolve contradictions in computational vs. experimental spectral data for these compounds?
Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Mitigation strategies include:
- DFT calculations with solvent models (e.g., PCM for ethanol) to simulate NMR shifts.
- Variable-temperature NMR to identify tautomeric equilibria (e.g., keto-enol forms).
- 2D NMR techniques (COSY, NOESY) to resolve overlapping signals in crowded spectra .
Q. How can reaction conditions be optimized for challenging pyrazolo[3,4-b]pyridine functionalizations?
Late-stage modifications (e.g., halogenation, cross-coupling) require:
- Catalytic systems : Pd(PPh₃)₄ for Suzuki-Miyaura couplings of boronic acids to halogenated cores .
- Microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours under reflux) .
- Protecting groups (e.g., tert-butoxycarbonyl) to prevent undesired side reactions at reactive N–H sites .
Q. What methodologies are used to analyze π-π stacking and crystal packing in these systems?
Single-crystal X-ray diffraction reveals intermolecular interactions:
- Offset π-π stacking (face-to-face distances ~3.4 Å) stabilizes crystal lattices .
- Hirshfeld surface analysis quantifies contributions from H-bonding (e.g., N–H···O interactions) and van der Waals forces .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., Grignard additions) .
- Purification : Use preparative HPLC for polar derivatives prone to decomposition during column chromatography .
- Data Validation : Cross-reference spectral data with databases (e.g., Coblentz Society IR libraries) to confirm assignments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
